molecular formula C30H21Br3N2O6 B11536033 4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)

4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl bis(4-bromobenzoate)

Cat. No.: B11536033
M. Wt: 745.2 g/mol
InChI Key: GWDHGRJMFSMLBK-AABVJFSESA-N
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Description

5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally requires a palladium catalyst and an organoboron reagent, which facilitates the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-(4-BROMOBENZOYLOXY)PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H21Br3N2O6

Molecular Weight

745.2 g/mol

IUPAC Name

[2-(4-bromobenzoyl)oxy-4-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H21Br3N2O6/c1-18-2-12-25(24(33)14-18)39-17-28(36)35-34-16-19-3-13-26(40-29(37)20-4-8-22(31)9-5-20)27(15-19)41-30(38)21-6-10-23(32)11-7-21/h2-16H,17H2,1H3,(H,35,36)/b34-16+

InChI Key

GWDHGRJMFSMLBK-AABVJFSESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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